Rapamycin-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C51H79NO13 |

|---|---|

Peso molecular |

917.2 g/mol |

Nombre IUPAC |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 |

Clave InChI |

QFJCIRLUMZQUOT-FBYXNNEHSA-N |

SMILES isomérico |

[2H]C([2H])([2H])O[C@H]\1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](\C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C |

SMILES canónico |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Origen del producto |

United States |

Foundational & Exploratory

Isotopic Purity of Rapamycin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Rapamycin-d3, a deuterated analog of the immunosuppressant and mTOR inhibitor, Rapamycin. Understanding the isotopic purity is critical for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring accuracy and reliability in quantitative analyses.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is consistently high, ensuring minimal interference from unlabeled or partially labeled species. Data from various suppliers is summarized below.

| Supplier/Source | Chemical Purity | Isotopic Purity Specification | Deuterium Incorporation |

| Cayman Chemical | Not specified | ≥98% deuterated forms (d1-d3)[1][2] | d1-d3 |

| Cambridge Isotope Laboratories, Inc. | 98%[3][4][5] | Not explicitly defined as a percentage of deuterated forms, but the product name specifies "D₃, 98%"[3][4][5] | d3 |

| Expert Synthesis Solutions | 97.0% by HPLC | 99.5% atom D[6] | d3 |

| GlpBio | Not specified | ≥98% deuterated forms (d1-d3)[7] | d1-d3 |

| MedchemExpress | 97.05% | Not specified for d3, but a 13C,d3 version is available[8] | d3 |

Note: "≥98% deuterated forms (d1-d3)" indicates that the sum of all deuterated species (containing one, two, or three deuterium atoms) constitutes at least 98% of the total compound. "Atom % D" refers to the percentage of deuterium atoms at the labeled positions.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Rapamycin, in complex with the intracellular protein FKBP12, binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1). This allosteric inhibition disrupts downstream signaling cascades, leading to the modulation of various cellular processes.

Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like this compound primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry is a powerful tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

Prepare a corresponding solution of unlabeled Rapamycin as a reference.

-

-

Instrumentation and Conditions:

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is common.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is essential to resolve the isotopologues.

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of both labeled and unlabeled Rapamycin.

-

-

-

Data Analysis and Isotopic Purity Calculation:

-

Acquire the mass spectrum of the unlabeled Rapamycin to determine its natural isotopic distribution.

-

Acquire the mass spectrum of the this compound sample.

-

Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3, etc.). The mass difference between adjacent isotopologues will be approximately 1.006 Da (the mass difference between deuterium and protium).

-

Integrate the peak areas for each isotopologue.

-

The isotopic purity is calculated as the percentage of the sum of the peak areas of the deuterated species (d1, d2, d3) relative to the sum of the peak areas of all species (d0 to d3).

-

Formula: Isotopic Purity (%) = [ (Aread1 + Aread2 + Aread3) / (Aread0 + Aread1 + Aread2 + Aread3) ] x 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy can be used to confirm the position of deuterium labeling and to estimate the isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should ensure that the solvent signals do not overlap with the signals of interest.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei:

-

¹H NMR: To observe the reduction in the signal intensity at the position of deuteration compared to the unlabeled compound.

-

²H NMR: To directly observe the deuterium signal at the labeled position.

-

-

Parameters:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use appropriate relaxation delays to ensure quantitative results.

-

-

-

Data Analysis and Isotopic Enrichment Calculation:

-

In the ¹H NMR spectrum, compare the integral of the signal corresponding to the deuterated position with the integral of a non-deuterated, well-resolved signal in the same molecule. The reduction in the integral value provides an estimate of the deuterium incorporation.

-

The isotopic enrichment can be more accurately determined by comparing the integral of the residual proton signal at the labeled position in the ¹H NMR spectrum of this compound to the integral of the corresponding signal in the spectrum of a known concentration of unlabeled Rapamycin.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.

Caption: Workflow for the determination of isotopic purity of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]

- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

- 6. esschemco.com [esschemco.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

Rapamycin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Rapamycin-d3. It is intended for researchers, scientists, and drug development professionals who are utilizing this deuterated analog in their studies. This document includes key physicochemical data, detailed experimental protocols for its use as an internal standard and for studying the mTOR signaling pathway, and visualizations of relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound, also known as Sirolimus-d3, is a deuterated form of the macrolide immunosuppressant Rapamycin. The deuterium labeling is typically on the methoxy group, which provides a distinct mass difference for mass spectrometry-based applications without significantly altering its biological activity as an mTOR inhibitor.

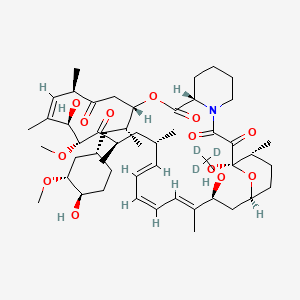

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1][2][3] |

| Molecular Weight | 917.19 g/mol | [2] |

| CAS Number | 392711-19-2 | [1][2][3] |

| Appearance | Light Yellow Solid | [4] |

| Melting Point | 81 - 83 °C | [4] |

| Purity | Chemical purity: 85% by HPLC; Isotopic purity: 98% | [4] |

| Solubility | Soluble in DMSO and Ethanol |

Biological Activity: mTOR Signaling Pathway

This compound, like its non-deuterated counterpart, functions as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. Rapamycin first binds to the immunophilin FKBP12, and this complex then allosterically inhibits mTOR Complex 1 (mTORC1).

Caption: Simplified mTOR signaling pathway showing the inhibitory action of the this compound-FKBP12 complex on mTORC1.

Experimental Protocols

Quantification of Rapamycin in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of rapamycin in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as the internal standard.

3.1.1. Materials and Reagents

-

Rapamycin analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Whole blood samples (calibrators, quality controls, and unknown samples)

-

Microcentrifuge tubes

-

Autosampler vials

3.1.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of whole blood sample in a microcentrifuge tube, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing this compound at a known concentration.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate rapamycin from endogenous interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Rapamycin: Monitor appropriate precursor and product ion transitions.

-

This compound: Monitor the corresponding precursor and product ion transitions, which will be shifted by +3 m/z compared to rapamycin.

-

3.1.4. Data Analysis

Quantify rapamycin in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the calibrator samples.

Caption: Experimental workflow for the quantification of Rapamycin using this compound as an internal standard by LC-MS/MS.

Western Blot Analysis of mTOR Pathway Modulation by this compound

This protocol describes how to assess the effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream targets.[5]

3.2.1. Cell Culture and Treatment

-

Culture cells of interest to approximately 80% confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

3.2.2. Cell Lysis

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

-

Collect the supernatant containing the protein lysate.

3.2.3. Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3.2.4. SDS-PAGE and Western Blotting

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.[6]

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is an essential tool for researchers studying the mTOR pathway and for the accurate quantification of rapamycin in various biological matrices. Its distinct mass shift and similar biological activity to the parent compound make it an ideal internal standard for LC-MS/MS applications. The protocols and information provided in this guide offer a comprehensive resource for the effective use of this compound in a research setting.

References

- 1. esschemco.com [esschemco.com]

- 2. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

- 3. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Rapamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated rapamycin, a molecule of significant interest in pharmaceutical research. Deuteration, the selective replacement of hydrogen atoms with deuterium, can alter the physicochemical and pharmacokinetic properties of a drug, potentially enhancing its therapeutic profile.[1] This document details the synthetic methodologies, analytical characterization techniques, and relevant biological pathways associated with deuterated rapamycin.

Introduction to Deuterated Rapamycin

Rapamycin, also known as sirolimus, is a macrolide lactone with potent immunosuppressive and antiproliferative properties.[1] It functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, and survival.[2][3] The deuteration of rapamycin is a strategic modification aimed at improving its metabolic stability.[1] By substituting hydrogen with deuterium at sites of metabolism, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of oxidative metabolism.[1] This "kinetic isotope effect" can lead to reduced clearance, longer half-life, and potentially greater and more sustained biological activity.[1]

Synthesis of Deuterated Rapamycin

The synthesis of deuterated rapamycin analogs involves the selective introduction of deuterium atoms at specific positions within the rapamycin molecule. The following protocol is an example of the synthesis of a d2-deuterated rapamycin analog.

Experimental Protocol: Preparation of 31,42-d2-7-deuterated Rapamycin

This protocol is adapted from the methodology described in patent US6342507B1.[1]

Materials:

-

Rapamycin

-

Cyclohexane

-

Dichloromethane

-

Poly(vinylpyridinium)dichromate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Chloroform

-

Methanol

Procedure:

-

Dissolve rapamycin (11 mM) in a 1:1 mixture of cyclohexane and dichloromethane (10 ml total volume).

-

Cool the solution in an ice bath.

-

Add 0.5 grams of poly(vinylpyridinium)dichromate to the cooled solution.

-

Stir the reaction mixture overnight. The progress of the reaction should be monitored by mass spectrometry.

-

Upon completion, filter the reaction mixture.

-

Wash the filtrate with water and dry it using anhydrous magnesium sulfate.

-

Filter the organic solution and concentrate it to obtain the crude product.

-

Purify the crude product by silica column chromatography using a chloroform-methanol (20:10) mixture as the eluent.

-

The final product is a white solid, which can be characterized by LC/MS.[1]

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of deuterated rapamycin.

Characterization of Deuterated Rapamycin

The successful synthesis and purity of deuterated rapamycin must be confirmed through rigorous analytical characterization. The primary techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium into the rapamycin molecule. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the deuterated compound, which will be higher than that of non-deuterated rapamycin due to the added mass of the deuterium atoms.

Experimental Protocol: LC/MS Analysis

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system coupled to a mass spectrometer (MS). A C8 or C18 reversed-phase column is typically used with a mobile phase of methanol:water or acetonitrile:water.[4]

-

Mass Spectrometric Detection: The mass spectrometer, often a QTRAP or similar instrument, is operated in positive ion mode using electrospray ionization (ESI).[5] The sodium adduct [M+Na]+ is a common parent ion for rapamycin.[5]

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak corresponding to the deuterated rapamycin. For example, for a d2-rapamycin, the molecular weight should be approximately 2 Da higher than that of rapamycin. Fragmentation patterns (MS/MS) can also be compared to those of a rapamycin standard to ensure the core structure is intact.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. In the context of deuterated rapamycin, NMR is used to confirm the location of deuterium incorporation.

Experimental Protocol: 1H NMR Analysis

-

Sample Preparation: Dissolve the deuterated rapamycin sample in a deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[7][8]

-

Data Acquisition: Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 700 MHz).[8]

-

Data Analysis: Compare the 1H NMR spectrum of the deuterated rapamycin with that of a non-deuterated rapamycin standard. The signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity in the spectrum of the deuterated compound.

Characterization Workflow

Caption: A diagram showing the analytical workflow for the characterization of deuterated rapamycin.

Quantitative Data

Deuteration is expected to alter the pharmacokinetic properties of rapamycin. The following tables summarize key parameters for rapamycin, which serve as a baseline for comparison with its deuterated analogs.

Table 1: Pharmacokinetic Parameters of Rapamycin

| Parameter | Value | Species | Reference |

| Terminal Half-Life | 38.7 ± 12.7 h | Healthy Dogs (single dose) | [9] |

| Terminal Half-Life | 99.5 ± 89.5 h | Healthy Dogs (5 daily doses) | [9] |

| AUC (0-48h) | 140 ± 23.9 ng•h/mL | Healthy Dogs (single dose) | [9] |

| Cmax | 8.39 ± 1.73 ng/mL | Healthy Dogs (single dose) | [9] |

Table 2: In Vitro Activity of Rapamycin

| Parameter | Value | Cell Line | Reference |

| IC50 (mTOR inhibition) | ~0.1 nM | HEK293 cells | [10] |

| IC50 (cell viability) | 2 nM | T98G cells | [10] |

| IC50 (cell viability) | 1 µM | U87-MG cells | [10] |

Biological Pathway: mTOR Signaling

Rapamycin exerts its biological effects by forming a complex with the intracellular protein FKBP12.[2][3] This rapamycin-FKBP12 complex then binds to and inhibits mTORC1, a component of the larger mTOR signaling pathway.[2] Deuterated rapamycin is expected to act through the same mechanism.

Caption: The mTOR signaling pathway and the mechanism of inhibition by the rapamycin-FKBP12 complex.

Conclusion

The synthesis and characterization of deuterated rapamycin represent a promising avenue for enhancing the therapeutic potential of this important molecule. By modifying its metabolic profile, deuteration can lead to improved pharmacokinetic properties, potentially resulting in a more effective and safer drug. The methodologies outlined in this guide provide a framework for the preparation and analysis of deuterated rapamycin, facilitating further research and development in this area. The continued investigation of deuterated rapamycin and other rapamycin analogs holds significant promise for various therapeutic applications, from immunosuppression to the treatment of cancer and age-related diseases.

References

- 1. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural identification of SAR-943 metabolites generated by human liver microsomes in vitro using mass spectrometry in combination with analysis of fragmentation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

Stability of Rapamycin-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Rapamycin-d3 in commonly used organic solvents. Understanding the stability profile of this crucial internal standard is paramount for ensuring accurate quantification of rapamycin in preclinical and clinical studies. This document summarizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers in their drug development endeavors.

Core Concepts in this compound Stability

Rapamycin and its deuterated analog, this compound, are macrolide compounds known for their immunosuppressive and anti-proliferative properties. Their mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a key kinase in cellular signaling pathways regulating growth, proliferation, and survival. Given its role as an internal standard, the stability of this compound in solution is critical for bioanalytical assays.

The primary stability concerns for Rapamycin and, by extension, this compound in organic solvents are isomerization and degradation. Isomerization refers to the conversion of the molecule into different conformational forms, which can impact chromatographic separation and quantification.[1][2] Degradation involves the chemical breakdown of the molecule, leading to a loss of the parent compound.

The mTOR Signaling Pathway

Rapamycin's biological activity is intrinsically linked to its role as an inhibitor of the mTORC1 complex. Understanding this pathway is crucial for researchers working with this compound.

// Nodes Growth_Factors [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; _4E_BP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis,\nCell Growth, Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Rapamycin_FKBP12 [label="Rapamycin-FKBP12\nComplex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> Receptor [color="#5F6368"]; Receptor -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> TSC1_TSC2 [arrowhead=tee, color="#EA4335"]; TSC1_TSC2 -> Rheb [arrowhead=tee, color="#EA4335"]; Rheb -> mTORC1 [color="#34A853"]; mTORC1 -> S6K1 [color="#34A853"]; mTORC1 -> _4E_BP1 [arrowhead=tee, color="#EA4335"]; S6K1 -> Protein_Synthesis [color="#5F6368"]; _4E_BP1 -> Protein_Synthesis [style=invis]; Rapamycin_FKBP12 -> mTORC1 [arrowhead=tee, color="#EA4335"]; }

Caption: Simplified mTOR Signaling Pathway showing the inhibitory action of Rapamycin.Quantitative Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the chemical similarity between Rapamycin and its deuterated isotopologue allows for the reasonable extrapolation of stability characteristics. The primary difference is the presence of three deuterium atoms, which is not expected to significantly alter its chemical stability under typical storage and handling conditions.

Product information from various suppliers indicates that this compound is stable for at least one year when stored as a solid or in an ethanolic solution at -20°C.[3][4]

The following tables summarize the known solubility and observed stability of Rapamycin (and by extension, this compound) in various organic solvents.

Table 1: Solubility of this compound in Common Organic Solvents

| Organic Solvent | Solubility |

| Methanol | ~25 mg/mL[3] |

| Ethanol | ~50 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[3] |

| Chloroform | ~5 mg/mL[3] |

Table 2: Summary of Rapamycin Stability in Organic Solvents

| Solvent | Observation | Key Findings |

| Acetone, Chloroform, Dichloromethane, Ethyl Alcohol | Isomerization | Rapamycin exists in equilibrium between at least two isomeric forms (β and γ). The ratio of these isomers is solvent-dependent. No significant chemical degradation was observed.[1][2] |

| Methanol | Low Stability in Methanolic Solution | Studies on non-deuterated rapamycin suggest low stability in methanolic solutions, which can be worsened by the presence of water or high pH.[1] |

| Acetonitrile/Water (30/70 v/v) | pH-Dependent Degradation | In a 30/70 acetonitrile/water mixture, the half-life of rapamycin was found to be approximately 890 hours at an apparent pH of 7.3. This decreased significantly under more basic conditions.[5][6] |

Experimental Protocols for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately determining the stability of this compound in solution. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most common approach.

General Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound in an organic solvent.

// Nodes Prep [label="Prepare this compound solution\nin test solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store aliquots under\ndefined conditions\n(Temperature, Light)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Sample at predetermined\ntime points", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by stability-indicating\nLC-MS/MS method", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify remaining this compound\nand identify degradants", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Calculate degradation rate\nand half-life", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Prep -> Store [color="#5F6368"]; Store -> Sample [color="#5F6368"]; Sample -> Analyze [color="#5F6368"]; Analyze -> Quantify [color="#5F6368"]; Quantify -> Data [color="#5F6368"]; }

Caption: General workflow for conducting a stability study of this compound.Recommended Stability-Indicating LC-MS/MS Method

This protocol is a synthesis of methodologies reported in the literature for the analysis of rapamycin and can be adapted for this compound stability studies.

Objective: To quantify the concentration of this compound and detect the formation of potential isomers and degradation products over time.

Materials and Reagents:

-

This compound reference standard

-

HPLC-grade organic solvents (e.g., Methanol, Ethanol, DMSO, Chloroform, Acetonitrile)

-

HPLC-grade water

-

Formic acid or Ammonium acetate (for mobile phase modification)

-

LC-MS/MS system with electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the separation of this compound from its isomers and potential degradation products.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 - 50 °C

-

Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 917.5 -> [specific product ion]).

-

Potential Degradants: Monitor for expected degradation products (e.g., hydrolysis or oxidation products).

-

-

Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Procedure:

-

Preparation of Stock and Working Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol). From this stock, prepare working solutions in the organic solvents to be tested at a known concentration.

-

Stability Study Setup: Aliquot the working solutions into appropriate vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

-

Sample Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition. Dilute the sample as necessary with the initial mobile phase composition and inject it into the LC-MS/MS system.

-

Data Analysis:

-

Integrate the peak area of the this compound MRM transition at each time point.

-

Plot the concentration or peak area of this compound versus time.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

-

Analyze the chromatograms for the appearance of new peaks, which may correspond to isomers or degradation products.

-

Conclusions and Recommendations

Key Takeaways:

-

Isomerization is a significant factor: In many organic solvents, Rapamycin exists as a mixture of isomers. It is crucial to ensure that the analytical method can adequately separate or account for these isomers to ensure accurate quantification.[1][2]

-

Storage at low temperatures is essential: For long-term stability, this compound solutions should be stored at -20°C or below.[3][4]

-

Methanol may not be an ideal solvent for long-term storage at room temperature: Some evidence suggests that rapamycin has lower stability in methanolic solutions compared to other solvents.[1]

-

A validated stability-indicating method is non-negotiable: Researchers must employ a well-characterized analytical method to accurately assess the stability of this compound under their specific experimental conditions.

For routine use, it is recommended to prepare fresh working solutions of this compound from a stock solution stored at -20°C. If solutions in organic solvents are to be stored for any length of time, a stability study should be conducted under the specific storage conditions to ensure the integrity of the internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. enovatia.com [enovatia.com]

The Solubility of Rapamycin-d3 in Methanol and DMSO: A Technical Guide

This guide provides an in-depth overview of the solubility of Rapamycin-d3 in two common laboratory solvents, methanol and dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who utilize this compound, a deuterated internal standard for the quantification of Rapamycin, in their experimental workflows. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and relevant biological context.

Core Solubility Data

The solubility of a compound is a critical parameter in a wide range of experimental procedures, from in vitro assays to analytical method development. The following table summarizes the reported solubility of this compound in methanol and DMSO. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of isomers.

| Solvent | Reported Solubility (mg/mL) | Source(s) |

| Methanol | ~25 mg/mL | Cayman Chemical[1][2][3] |

| DMSO | ~25 mg/mL or 125 mg/mL | Cayman Chemical, ChemScene[2][4] |

Note: Discrepancies in reported DMSO solubility may arise from different experimental conditions or methodologies. Researchers are advised to perform their own solubility tests for their specific applications.

Experimental Protocols

General Protocol for Solution Preparation

This compound is often supplied as a solution in ethanol[1][2][3]. To prepare a solution in a different solvent of choice, such as methanol or DMSO, the original solvent must first be removed.

Materials:

-

This compound in ethanol

-

Gentle stream of nitrogen gas

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Solvent of choice (e.g., methanol, DMSO), purged with an inert gas

Procedure:

-

Under a gentle stream of nitrogen, carefully evaporate the ethanol from the vial containing this compound.

-

Once the ethanol has been completely removed, immediately add the desired volume of the new solvent (methanol or DMSO).

-

To ensure complete dissolution, cap the vial and vortex thoroughly. An ultrasonic bath can also be utilized to aid in solubilization[4].

-

Visually inspect the solution to ensure that no particulate matter is present. The solution should be clear.

Protocol for Determining Solubility

While specific solubility data is available, it is often prudent to experimentally verify the solubility of a compound for a given application. A general workflow for determining solubility is outlined below.

Biological Context: The mTOR Signaling Pathway

Rapamycin and its deuterated analog, this compound, are potent and specific inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival[5][6][7]. Rapamycin functions by forming a complex with the immunophilin FKBP12, which then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1)[1][2][8]. Understanding this pathway is essential for researchers working with these compounds.

The diagram above illustrates how growth factors activate the PI3K/Akt pathway, which in turn inhibits the TSC1/2 complex. This allows Rheb to activate mTORC1, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth[7]. Rapamycin, by forming a complex with FKBP12, directly inhibits mTORC1 activity, thereby blocking these downstream effects[1][9].

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 392711-19-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. cusabio.com [cusabio.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. stemcell.com [stemcell.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Rapamycin-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the role and mechanism of Rapamycin-d3 as a stable isotope-labeled internal standard (IS) in quantitative bioanalysis. The use of such standards is paramount for ensuring the accuracy and reliability of pharmacokinetic studies and therapeutic drug monitoring (TDM) of Rapamycin (also known as Sirolimus).

The Principle of Isotope Dilution Mass Spectrometry

The accurate quantification of analytes in complex biological matrices is a significant challenge due to variations in sample preparation, instrument performance, and matrix effects.[1][2] The gold standard for mitigating these issues is isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled (SIL) version of the analyte as an internal standard.[3][4] this compound, in which three hydrogen atoms are replaced with deuterium, serves as the ideal IS for Rapamycin quantification.[5][6][7]

Mechanism of Action

The mechanism of action for this compound as an internal standard is rooted in its physicochemical similarity to the native analyte, Rapamycin.

-

Co-Extraction and Co-Elution: Being chemically almost identical, this compound and Rapamycin exhibit the same behavior during sample preparation steps like protein precipitation and extraction.[2][3] This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. Furthermore, they co-elute during liquid chromatography (LC).

-

Correction for Matrix Effects: In electrospray ionization (ESI) mass spectrometry, components of the biological matrix can either suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect.[1][4] Because this compound has the same molecular structure and ionization properties as Rapamycin, it is affected by the matrix in the exact same way.

-

Ratio-Based Quantification: A known, fixed concentration of this compound is added to every sample, calibrator, and quality control at the very beginning of the analytical workflow.[3] The mass spectrometer differentiates between the analyte and the IS based on their mass-to-charge (m/z) ratio.[3] Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant regardless of extraction efficiency or matrix effects, leading to highly accurate and precise measurements.[8][9] Using this compound significantly improves assay precision compared to using a structural analog internal standard.[4][10]

Generalized Experimental Protocol: Quantification of Rapamycin in Whole Blood

The following protocol is a representative example of a validated LC-MS/MS method for the determination of Rapamycin in whole blood.

Sample Preparation

-

Aliquoting: To a 100 µL aliquot of whole blood sample (calibrator, QC, or unknown), add the internal standard working solution containing this compound.

-

Lysis and Precipitation: Add a protein precipitation solution, such as 500 µL of a 1:4 (v/v) mixture of 0.1M zinc sulfate and acetonitrile.[11][12] This step lyses the red blood cells, releasing the drug, and precipitates proteins.

-

Vortexing: Vortex the mixture vigorously for 10-30 seconds to ensure complete mixing and protein precipitation.[11]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.[13]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 4 µm) is typically used.[8]

-

Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., 30 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is common.[8][14]

-

Flow Rate: A typical flow rate is between 0.25 and 0.8 mL/min.[8][15]

-

Column Temperature: The column is often heated (e.g., to 65°C) to improve peak shape and reduce run time.[8][9]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive mode Electrospray Ionization (ESI+) is used.

-

Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

-

MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Rapamycin and this compound. The ammonium adduct is frequently monitored.[8][9]

-

Quantitative Data and Method Validation

The use of this compound allows for the development of robust and reliable methods that meet regulatory guidelines. Below are tables summarizing typical instrument parameters and validation results.

Table 1: Representative LC-MS/MS Parameters for Rapamycin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Adduct |

| Rapamycin (Sirolimus) | 931.7 | 864.6 | [M+NH₄]⁺ |

| This compound (IS) | 934.7 | 864.6 | [M+NH₄]⁺ |

Note: The specific product ion can vary, but the precursor ion for this compound will be +3 Da compared to Rapamycin. The product ion may be the same if the deuterium labels are lost during fragmentation.[16]

Table 2: Summary of Typical Method Validation Performance

| Validation Parameter | Typical Result | Reference |

| Linearity Range | 0.5 - 50.0 ng/mL | [11][12] |

| Correlation Coefficient (r²) | > 0.997 | [14] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL | [9][16] |

| Inter-day Precision (%CV) | < 8% | [17] |

| Intra-day Precision (%CV) | < 10% | [12][17] |

| Accuracy (% Bias) | 90 - 113% | [12][17] |

| Extraction Recovery | 76 - 84% | [12] |

| Matrix Effect | Compensated by IS | [4][11] |

Visualizations: Workflows and Pathways

Diagrams created using Graphviz DOT language provide a clear visual representation of the analytical process and the biological context of Rapamycin.

Biological Context: The mTOR Signaling Pathway

Rapamycin's therapeutic effect comes from its role as a potent inhibitor of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[18][19][20] Specifically, Rapamycin forms a complex with the intracellular receptor FKBP12.[5][20] This Rapamycin-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[5][18][21]

As a central regulator of cell metabolism, growth, and proliferation, the inhibition of mTORC1 by Rapamycin leads to a decrease in protein synthesis and arrests the cell cycle, which underlies its immunosuppressive and anti-proliferative effects.[19][22] Accurate measurement of Rapamycin concentrations is therefore critical to ensure that therapeutic levels are maintained within a narrow window, avoiding both sub-therapeutic effects and potential toxicity.

Conclusion

This compound is an indispensable tool for the accurate quantification of Rapamycin in biological matrices. Its mechanism of action relies on the principle of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow it to track and correct for variability throughout the entire analytical process. By compensating for inconsistencies in sample recovery and matrix-induced ionization changes, this compound ensures that LC-MS/MS methods are highly precise, accurate, and robust, making it the definitive internal standard for clinical and research applications.

References

- 1. myadlm.org [myadlm.org]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]

- 7. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Sirolimus Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. msacl.org [msacl.org]

- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 14. jetir.org [jetir.org]

- 15. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. mTOR - Wikipedia [en.wikipedia.org]

- 21. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The mTOR Signaling Pathway and Rapamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival. It delves into the intricate mechanisms of mTOR complexes, their upstream regulators and downstream effectors, and the inhibitory action of rapamycin. This document is designed to serve as a detailed resource, incorporating experimental protocols and quantitative data to facilitate research and drug development in this critical area of cell biology.

The Core of mTOR Signaling: mTORC1 and mTORC2

The mTOR kinase is the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes have unique components that dictate their specific functions and regulation.[1][2]

Table 1: Protein Composition of mTORC1 and mTORC2 [3][4][5][6][7]

| Component | mTORC1 | mTORC2 | Function |

| mTOR | ✓ | ✓ | Catalytic kinase subunit. |

| mLST8 (GβL) | ✓ | ✓ | Stabilizes the kinase activation loop. |

| DEPTOR | ✓ | ✓ | Endogenous inhibitor, binding to the FAT domain of mTOR.[6] |

| Raptor | ✓ | Regulatory-associated protein of mTOR; recruits substrates to mTORC1.[6] | |

| PRAS40 | ✓ | Proline-rich Akt substrate of 40 kDa; an inhibitory subunit.[6] | |

| Rictor | ✓ | Rapamycin-insensitive companion of mTOR; essential for mTORC2 assembly and substrate recognition.[6] | |

| mSIN1 | ✓ | Mammalian stress-activated protein kinase-interacting protein 1; part of the core of mTORC2. | |

| Protor1/2 | ✓ | Protein observed with Rictor 1/2; contributes to mTORC2 stability and function. |

Regulation of mTOR Signaling

The activities of mTORC1 and mTORC2 are tightly controlled by a multitude of upstream signals, including growth factors, nutrients, energy levels, and cellular stress.

Upstream Regulation of mTORC1

mTORC1 is a central hub for integrating various environmental cues.

-

Growth Factors (e.g., Insulin, IGF-1): Growth factor signaling activates the PI3K-Akt pathway. Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a GTPase-activating protein (GAP) for the small GTPase Rheb.[8][9] This leads to the accumulation of GTP-bound Rheb, a potent activator of mTORC1.[8]

-

Amino Acids: The presence of amino acids, particularly leucine and arginine, is crucial for mTORC1 activation. This process is mediated by the Rag GTPases, which promote the translocation of mTORC1 to the lysosomal surface, where it can be activated by Rheb.[8][10]

-

Energy Status (AMP/ATP Ratio): Low cellular energy levels, reflected by a high AMP/ATP ratio, activate AMP-activated protein kinase (AMPK). AMPK can inhibit mTORC1 both directly by phosphorylating Raptor and indirectly by activating the TSC complex.[8]

Upstream Regulation of mTORC2

The regulation of mTORC2 is less understood than that of mTORC1 but is known to be responsive to growth factor signaling.

-

Growth Factors: mTORC2 is activated downstream of growth factor receptors and PI3K.[11] The precise mechanism of activation is still under investigation but is thought to involve the localization of the complex.

Downstream Effectors of mTOR Signaling

mTORC1 and mTORC2 phosphorylate a distinct set of downstream substrates to regulate a wide array of cellular processes.

Downstream Targets of mTORC1

mTORC1 primarily controls processes related to cell growth and proliferation.

-

Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[9][12] The phosphorylation of 4E-BP1 leads to its dissociation from the translation initiation factor eIF4E, allowing for cap-dependent translation.[9]

-

Lipid Synthesis: mTORC1 promotes lipid synthesis through the regulation of transcription factors such as SREBP1.[9]

-

Autophagy: mTORC1 negatively regulates autophagy by phosphorylating and inhibiting the ULK1 complex.[2]

Downstream Targets of mTORC2

mTORC2 is a key regulator of cell survival, metabolism, and cytoskeletal organization.

-

Akt: mTORC2 phosphorylates Akt at serine 473, leading to its full activation.[13] Activated Akt then goes on to regulate numerous cellular processes, including cell survival and proliferation.

-

PKCα and SGK1: mTORC2 also phosphorylates other members of the AGC kinase family, including protein kinase C α (PKCα) and serum- and glucocorticoid-induced kinase 1 (SGK1), to regulate cytoskeletal dynamics and ion transport, respectively.[13]

Rapamycin: The Archetypal mTOR Inhibitor

Rapamycin is a macrolide antibiotic that potently and specifically inhibits mTOR.

Mechanism of Action

Rapamycin first binds to the intracellular protein FKBP12. The resulting rapamycin-FKBP12 complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, specifically within the mTORC1 complex.[14] This allosterically inhibits the kinase activity of mTORC1.[14] While mTORC2 is generally considered rapamycin-insensitive in acute treatments, prolonged exposure to rapamycin can disrupt mTORC2 assembly and signaling in some cell types.[6]

Quantitative Effects of Rapamycin

The inhibitory effects of rapamycin on mTORC1 signaling are dose-dependent and can vary between cell lines.

Table 2: IC50 Values of Rapamycin for mTORC1 Inhibition

| Cell Line | IC50 (nM) | Measured Effect | Reference |

| HEK293 | ~0.1 | Inhibition of endogenous mTOR activity | [14] |

| T98G (Glioblastoma) | 2 | Inhibition of cell viability | [14] |

| U87-MG (Glioblastoma) | 1000 | Inhibition of cell viability | [14] |

| MCF-7 (Breast Cancer) | Varies | Inhibition of cell growth | [15] |

| MDA-MB-231 (Breast Cancer) | Varies (higher than MCF-7) | Inhibition of cell growth | [15] |

| Various Lymphoma Models | Median of 250 (for PQR620, a dual TORC1/2 inhibitor) | Anti-tumor activity | [16] |

| BT-474, IGR-OV1, MDA-MB-231 | 4 (for OSI-027, a dual mTORC1/2 inhibitor) | Antitumor activity | [] |

Table 3: Effect of Rapamycin on Downstream mTORC1 Substrates

| Cell Line/System | Rapamycin Concentration | Effect on p-S6K1 (Thr389) | Effect on p-4E-BP1 (Thr37/46) | Reference |

| Rhabdomyosarcoma cells | Not specified | Inhibition | Inhibition | [18] |

| Rat Skeletal Muscle (in vivo) | Not specified | 98% reduction | 88% reduction | [19] |

| Various Cell Types | Varies | Potent and sustained inhibition | Initial inhibition followed by recovery of phosphorylation in some cell lines | [20] |

| Wild-type and S6K1 KO mice (in vivo) | 2 mg/kg per day | Effective inhibition | Not directly measured, but hypertrophy reduced | [21] |

Visualizing the mTOR Signaling Pathway and Experimental Workflows

Signaling Pathway Diagrams

Caption: The mTOR signaling network, depicting upstream inputs, the central mTORC1 and mTORC2 complexes, and their key downstream effectors.

Experimental Workflow Diagrams

Caption: A generalized experimental workflow for studying the effects of rapamycin on the mTOR signaling pathway.

Detailed Experimental Protocols

Western Blotting for Phosphorylated mTOR Pathway Proteins

This protocol is adapted from several sources and provides a general framework for detecting phosphorylated proteins in the mTOR pathway.[22][23][24][25]

1. Sample Preparation and Cell Lysis: a. Culture cells to the desired confluency and treat with rapamycin or other compounds for the specified time. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (protein extract) and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (typically 20-50 µg) per lane of an SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.[23]

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). For phospho-antibodies, BSA is generally preferred over non-fat milk to reduce background.[24] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1, anti-phospho-4E-BP1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 5 minutes each with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vitro mTORC1 Kinase Assay

This protocol is based on the immunoprecipitation of mTORC1 followed by a kinase reaction with a purified substrate.[1][26][27][28]

1. Immunoprecipitation of mTORC1: a. Lyse cells in CHAPS lysis buffer. b. Pre-clear the lysate with protein A/G agarose beads. c. Incubate the lysate with an anti-Raptor antibody for 1-2 hours at 4°C. d. Add protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the antibody-mTORC1 complex. e. Pellet the beads by centrifugation and wash them several times with CHAPS wash buffer. For a more specific mTORC1 kinase assay, an additional wash with a high-salt buffer can be performed to remove PRAS40.[28] f. Wash the beads once with the kinase assay buffer.

2. Kinase Reaction: a. To the immunoprecipitated mTORC1 beads, add the kinase reaction buffer containing ATP and a purified substrate (e.g., recombinant 4E-BP1 or a peptide substrate). b. To test the effect of rapamycin, pre-incubate the immunoprecipitated mTORC1 with the FKBP12-rapamycin complex before adding the substrate and ATP.[1] c. Incubate the reaction at 30-37°C for 20-30 minutes with gentle agitation. d. Stop the reaction by adding SDS-PAGE sample buffer and boiling.

3. Analysis: a. Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1). b. Alternatively, if using a radioactive [γ-³²P]ATP, the phosphorylated substrate can be detected by autoradiography.

In Vitro mTORC2 Kinase Assay

This protocol is similar to the mTORC1 assay but uses an antibody against an mTORC2-specific component for immunoprecipitation.[27][29][30]

1. Immunoprecipitation of mTORC2: a. Follow the same steps as for mTORC1 immunoprecipitation, but use an anti-Rictor antibody.[27]

2. Kinase Reaction: a. To the immunoprecipitated mTORC2 beads, add the kinase reaction buffer, ATP, and a purified substrate (e.g., recombinant inactive Akt). b. Incubate at 30-37°C for 20-30 minutes.

3. Analysis: a. Analyze the reaction by Western blotting using an anti-phospho-Akt (Ser473) antibody.

This guide provides a foundational understanding of the mTOR signaling pathway and the effects of rapamycin, supported by actionable experimental protocols and quantitative data. As research in this field is continuously evolving, it is crucial to consult the latest literature for the most up-to-date findings and methodologies.

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pediaa.com [pediaa.com]

- 6. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The mTORC2 signaling network: targets and cross-talks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubcompare.ai [pubcompare.ai]

- 23. benchchem.com [benchchem.com]

- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 25. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 26. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 27. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 30. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Research Applications of Sirolimus-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus (also known as rapamycin) is a potent immunosuppressive and anti-proliferative agent that functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine-threonine kinase involved in cell growth, proliferation, and survival.[1][2][3][4] Given its narrow therapeutic index and significant pharmacokinetic variability, precise and accurate quantification of sirolimus in biological matrices is paramount for both clinical therapeutic drug monitoring (TDM) and preclinical research.[5][6][7] Sirolimus-d3, a stable isotope-labeled derivative of sirolimus, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are considered the gold standard for sirolimus quantification.[6][8][9] This technical guide provides an in-depth overview of the foundational research applications of sirolimus-d3, focusing on its critical role in enabling robust analytical methodologies for pharmacokinetic/pharmacodynamic (PK/PD) studies and the investigation of the mTOR signaling pathway.

Core Application: Internal Standard for Accurate Quantification

The primary and most critical application of sirolimus-d3 is as an internal standard (IS) for the quantitative analysis of sirolimus by LC-MS/MS.[6][8] Stable isotope-labeled internal standards are the preferred choice in mass spectrometry-based quantification because they co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[9][10]

Quantitative Data from LC-MS/MS Assays

The use of sirolimus-d3 has been central to the development and validation of numerous LC-MS/MS methods for sirolimus quantification in whole blood, plasma, and tissue homogenates.[5][11] Key quantitative parameters from representative validated methods are summarized in the tables below.

Table 1: Mass Spectrometry Parameters for Sirolimus and Sirolimus-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Sirolimus | 931.8 | 864.6 | Positive Ion | [12][13] |

| Sirolimus | 931.5 | 864.4 | Positive Electrospray | [11] |

| Sirolimus | 936.83 | 208.84 | ESI+ | [14] |

| Sirolimus-d3 | 934.70 | - | - | [15] |

| Ascomycin (IS) | 809.5 | 756.5 | Positive Ion | [12] |

| Desmethoxy-rapamycin (IS) | 901 | 834 | Positive Electrospray | [16] |

Note: Ascomycin and desmethoxy-rapamycin are alternative internal standards, though stable isotope-labeled standards like sirolimus-d3 are generally preferred.[9]

Table 2: Performance Characteristics of Validated LC-MS/MS Methods

| Parameter | Sirolimus | Reference |

| Linearity Range | 1.0 - 50.0 ng/mL | [5] |

| 2.5 - 75 ng/mL | [17] | |

| 0.5 - 50 ng/mL | [11] | |

| 0.6 - 49.2 ng/ml | [10] | |

| Lower Limit of Quantification (LLOQ) | 2.5 µg/L | [12][13] |

| 1.0 ng/mL | [5] | |

| 0.10 ng/mL | [14] | |

| Inter-day Precision (%CV) | 2.8 - 5.7% | [17] |

| <8% | [9] | |

| 2.5 - 12.5% | [10] | |

| Intra-day Precision (%CV) | 2.1 - 5.2% | [17] |

| <10% | [9] | |

| 0.9 - 14.7% | [10] | |

| Accuracy (% Recovery) | 97.1 - 114.5% | [5] |

| 78.5 - 92.8% | [17] | |

| 90 - 113% | [10] |

Experimental Protocols

The accurate quantification of sirolimus using sirolimus-d3 as an internal standard involves several key steps, from sample preparation to LC-MS/MS analysis. Below are detailed methodologies from cited research.

Protocol 1: Sample Preparation by Protein Precipitation

This is a common and rapid method for extracting sirolimus from whole blood samples.

-

Sample Collection: Collect whole blood samples in EDTA-containing tubes.

-

Aliquoting: To a 100 µL aliquot of the whole blood sample (calibrator, quality control, or unknown), add the internal standard solution.

-

Precipitation: Add 500 µL of a precipitation solution, typically a mixture of acetonitrile and an aqueous solution of zinc sulfate (e.g., 4:1 v/v of acetonitrile to 0.1M ZnSO4), containing sirolimus-d3.[5]

-

Vortexing: Vortex the mixture vigorously for 10-60 seconds to ensure thorough mixing and protein precipitation.[5][11]

-

Incubation (Optional): Some protocols include a brief incubation at room temperature (e.g., 10 minutes) to enhance precipitation.[5]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000-14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[5][11]

-

Supernatant Transfer: Carefully transfer the clear supernatant to an injection vial for LC-MS/MS analysis.[5]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic System: An HPLC system, such as an Agilent 1260 LC system, is used for separation.[18]

-

Analytical Column: A reverse-phase C18 column (e.g., Nova-Pak C18, 2.1 x 150 mm, 4 µm) is commonly employed.[12]

-

Mobile Phase: A gradient or isocratic mobile phase is used to separate sirolimus from other matrix components. A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid). For example, a gradient of ammonium formate buffer (5 mM) with 0.1% formic acid and acetonitrile can be used.[11]

-

Flow Rate: A typical flow rate is between 0.2 mL/min and 0.8 mL/min.[11][12]

-

Column Temperature: The column is often heated (e.g., 30-65 °C) to improve peak shape and reduce run time, although some methods are designed for room temperature operation.[11][12][19]

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460 or Thermo TSQ quantum ultra) is used for detection.[1][18]

-

Ionization: Positive electrospray ionization (ESI+) is typically used.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both sirolimus and sirolimus-d3 are monitored.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Simplified mTOR signaling pathway and the inhibitory action of Sirolimus.

Experimental Workflow Diagram

Caption: Workflow for Sirolimus quantification using Sirolimus-d3 and LC-MS/MS.

Logical Relationship Diagram

Caption: Role of Sirolimus-d3 in establishing the PK/PD relationship of Sirolimus.

Foundational Research Applications

The ability to accurately measure sirolimus concentrations, facilitated by sirolimus-d3, is foundational to several areas of research.

Pharmacokinetic and Bio-distribution Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of sirolimus is crucial for optimizing dosing and minimizing toxicity.[7] Sirolimus exhibits significant inter- and intra-patient variability in its pharmacokinetics.[5][7] Studies in stable renal transplant patients have shown a long terminal half-life of approximately 62 hours, allowing for once-daily dosing.[20] The bioavailability of sirolimus is low, around 14%, and it is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][21] The use of sirolimus-d3 in LC-MS/MS assays allows researchers to precisely determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) in various preclinical and clinical settings.[20][21] This is essential for dose-finding studies, investigating drug-drug interactions, and developing population pharmacokinetic models.[4]

Investigating the mTOR Signaling Pathway

Sirolimus exerts its effects by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1, a key component of the mTOR signaling pathway.[1][3] This pathway is a central regulator of cell metabolism, growth, and proliferation and is implicated in numerous diseases, including cancer, polycystic kidney disease (PKD), and lymphatic malformations.[22][23][24][25]

Research studies utilize sirolimus as a tool to probe the function of the mTOR pathway. For instance, studies on PKD have shown that high doses of sirolimus can inhibit mTOR signaling and slow cyst growth in mouse models.[22] In such studies, the accurate measurement of sirolimus concentrations in blood and tissue, enabled by sirolimus-d3, is critical to correlate drug exposure with the observed pharmacodynamic effects on mTOR signaling targets, such as the phosphorylation of the S6 ribosomal protein (p-S6Rp).[22] This allows researchers to investigate dose-dependent effects and understand the mechanisms of action and potential resistance.[22]

Therapeutic Drug Monitoring (TDM) and Clinical Trials

In the clinical setting, TDM is mandatory for sirolimus to maintain concentrations within the therapeutic range (typically 5-15 ng/mL) and avoid sub-therapeutic levels that can lead to organ rejection or supra-therapeutic levels associated with adverse effects.[3] LC-MS/MS methods using sirolimus-d3 are the gold standard for this purpose, offering higher specificity and accuracy compared to immunoassays, which can suffer from cross-reactivity with sirolimus metabolites.[1][7] The robustness and reliability provided by sirolimus-d3 are essential for the successful execution of clinical trials investigating new indications for sirolimus or combination therapies.

Conclusion

Sirolimus-d3 is an indispensable tool in the field of sirolimus research and clinical management. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS assays provides the analytical rigor required for accurate quantification in complex biological matrices. This foundational capability underpins critical research in pharmacokinetics, pharmacodynamics, and the elucidation of the mTOR signaling pathway's role in health and disease. For researchers, scientists, and drug development professionals, the use of sirolimus-d3 is not merely a technical detail but a prerequisite for generating high-quality, reliable data essential for advancing our understanding and application of sirolimus.

References

- 1. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]

- 2. Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects [mdpi.com]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. mdpi.com [mdpi.com]

- 5. msacl.org [msacl.org]

- 6. alkalisci.com [alkalisci.com]

- 7. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sirolimus-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 9. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quantitation of sirolimus using liquid chromatography-tandem mass spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of Sirolimus Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. jetir.org [jetir.org]

- 15. researchgate.net [researchgate.net]

- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 17. jfda-online.com [jfda-online.com]

- 18. agilent.com [agilent.com]

- 19. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of sirolimus in stable renal transplant patients after multiple oral dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Dose-Dependent Effects of Sirolimus on mTOR Signaling and Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Investigating mTOR signaling pathway and sirolimus response in Benign lymphangioendothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Dawn of a New Rapamycin Era: The Discovery and Development of Deuterated Analogs

An In-depth Technical Guide on the Emergence of Deuterated Rapamycin Analogs for Enhanced Therapeutic Potential

Executive Summary

The strategic incorporation of deuterium into the rapamycin scaffold represents a significant advancement in the pursuit of improved therapeutic agents. This technical guide delves into the discovery and history of deuterated rapamycin analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. By leveraging the kinetic isotope effect, deuteration aims to modulate the metabolic fate of rapamycin, a cornerstone immunosuppressant and mTOR inhibitor. This guide details the foundational patents, synthetic methodologies, and the underlying scientific rationale for the development of these novel analogs, while also highlighting the current landscape and future directions in this promising field of medicinal chemistry.

Introduction: The Rationale for Deuterating Rapamycin